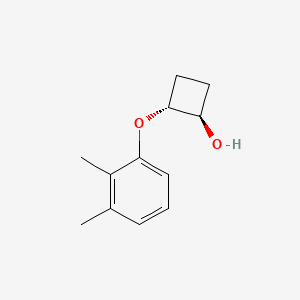

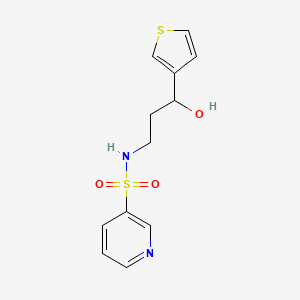

![molecular formula C24H25N5O2 B2526861 1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-17-9](/img/structure/B2526861.png)

1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss similar purine derivatives with various substitutions that have been synthesized and evaluated for their biological activities, such as dipeptidyl peptidase IV (DPP-IV) inhibition , antimycobacterial properties , and antirhinovirus activity .

Synthesis Analysis

The synthesis of related purine derivatives typically involves the substitution of different groups at specific positions on the purine ring. For instance, in the synthesis of DPP-IV inhibitors, carboxybenzyl and 2-chloro/cyanobenzyl groups were introduced at the N-1 and N-7 positions of the purine ring, respectively . Similarly, the synthesis of antimycobacterial agents involved the introduction of various substituents at the 2- and 8-positions of 6-(2-furyl)-9-(p-methoxybenzyl)purines . These methods likely involve multiple steps, including the use of reagents such as cesium carbonate , and are characterized by techniques like NMR spectroscopy and ESI MS .

Molecular Structure Analysis

The molecular structure of purine derivatives is often confirmed by X-ray diffraction analysis. For example, a related compound crystallizes in the orthorhombic Pna21 space group, with specific unit cell parameters . The molecular structure is stabilized by various interactions, including hydrogen bonds and π-π stacking . These structural features are crucial for the biological activity of the compounds, as they can influence the binding to target proteins.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by the substituents present on the purine ring. For instance, the stability of a compound in basic conditions was probed using UV-Visible analysis . The introduction of different substituents can also affect the biological activity, as seen in the case of antimycobacterial purines, where steric hindrance at the purine 8-position reduced activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, not only contribute to the stability of the crystal packing but also to the overall physical properties of the compound . The interaction energies calculated for these compounds can provide insights into the forces that stabilize their structures .

科学的研究の応用

Purine Chemistry and Methylation Reactions

Purine derivatives, including those similar to the compound , are involved in ionization and methylation reactions critical for understanding chemical properties and potential biological activities. These reactions are essential in modifying purine rings, which may affect their biological functions and therapeutic potential. Methylation at specific positions on the purine ring, influenced by the presence of methyl groups, can significantly alter the compound's reactivity and potential applications in drug development (Rahat, Bergmann, & Tamir, 1974).

Inhibitory Activities and Drug Design

Derivatives of purine, particularly those modified at specific sites, have shown inhibitory activities against various enzymes, making them candidates for drug development. For instance, carboxybenzyl-substituted purine diones have been synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), indicating their potential in treating diseases such as diabetes (Mo et al., 2015). This research area highlights the significance of structural modifications in purines for discovering new therapeutic agents.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-9-(2-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-9-11-18(12-10-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-6-14-28(20)23)19-8-5-4-7-17(19)2/h4-5,7-12H,6,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYBINCRBZVFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

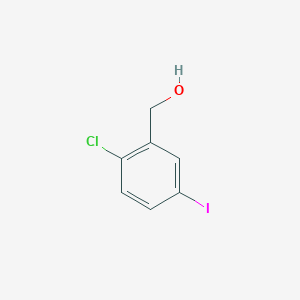

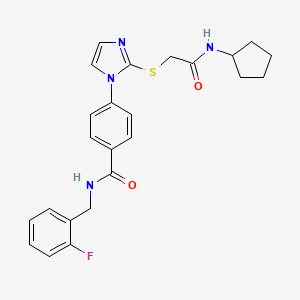

![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)

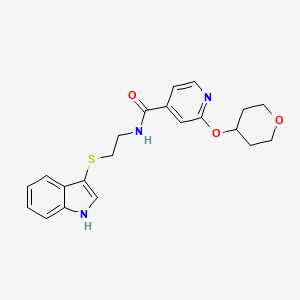

![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate](/img/structure/B2526789.png)

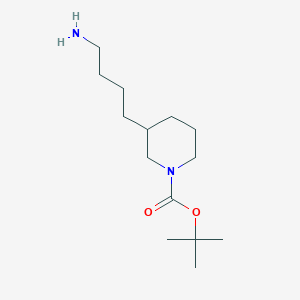

![Dimethyl[3-(morpholin-2-yl)propyl]amine](/img/structure/B2526790.png)

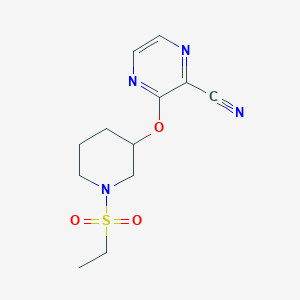

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)